molecular formula C18H19BrN6O2 B6417951 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921531-50-2

3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B6417951
CAS No.: 921531-50-2
M. Wt: 431.3 g/mol
InChI Key: HEHQJVXEZPSFSK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a high-purity chemical compound designed for research applications. This specialized purine-2,6-dione derivative is offered exclusively for non-human research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Compounds within this structural class have demonstrated significant research value as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV) . The structural features of this molecule—including the 4-bromophenyl substituent at the 3-position, the methyl group at the 5-position, and the isopentyl chain at the 9-position—are characteristic of purine-dione derivatives investigated for their enzyme inhibitory activity . Researchers exploring metabolic pathways, enzyme kinetics, and medicinal chemistry may find this compound particularly valuable. The presence of the bromophenyl group enhances the molecule's potential for structure-activity relationship (SAR) studies and provides a synthetic handle for further chemical modifications. This product is strictly for research purposes by qualified laboratory professionals. All necessary handling precautions and proper storage conditions must be observed.

Properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHQJVXEZPSFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation for Isopentyl and Methyl Group Introduction

The 9-isopentyl and 5-methyl substituents are installed via alkylation reactions. Nein et al. achieved similar functionalization in triazolopyrazinones by treating hydroxyl-triazole carboxamides with chloroacetonitrile in dimethylformamide (DMF) under basic conditions. Applying this strategy, the purine intermediate could undergo nucleophilic substitution with isopentyl bromide and methyl iodide.

Reaction conditions must be optimized to ensure selective alkylation at the N9 and N5 positions. Excess alkylating agents and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reactivity. For example, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, N,N-dimethylaminopyridine (DMAP) facilitated efficient chlorination at elevated temperatures, suggesting its utility in analogous alkylation steps.

Bromophenyl Group Incorporation

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) favor nucleophilic substitutions, while toluene and dichloromethane (DCM) are preferred for Friedel-Crafts alkylation. For instance, the chlorination of pyrimidine intermediates in toluene at 95–105°C achieved high yields, a condition applicable to the target compound’s halogenation steps.

Catalytic Systems

Transition-metal catalysts enhance regioselectivity in cross-coupling reactions. Pd(PPh₃)₄ or Pd₂(dba)₃ with Xantphos ligands facilitate aryl-aryl bond formation under mild conditions. In contrast, copper(I) iodide catalyzes azide-alkyne cycloadditions (CuAAC), though this is less relevant for the target molecule’s triazole ring, which is likely pre-formed.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Advanced characterization employs:

TechniqueApplication
¹H/¹³C NMR Confirm substituent integration and coupling
HRMS Verify molecular formula (C₁₈H₁₉BrN₆O₂)
X-ray Diffraction Resolve crystal structure (if crystalline)

Comparative Analysis of Synthetic Routes

The table below summarizes two plausible pathways for synthesizing the target compound:

Method Key Steps Advantages Challenges
Condensation-Cyclization 1. Diamino-triazole + dicarbonyl → triazolo-purine
2. Sequential alkylation
High atom economyLow yields in cyclization step
Post-Functionalization 1. Pre-assembled purine core
2. Late-stage coupling/alkylation
Flexibility in substituent modificationRequires orthogonal protecting groups

Industrial-Scale Considerations

Patent US10556871B1 highlights the importance of solvent recovery and waste minimization in large-scale syntheses . For example, toluene is recycled via distillation, and exothermic reactions are controlled using jacketed reactors. Similar protocols could be adapted for the target compound, particularly during halogenation and alkylation steps.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the 4-bromophenyl substituent facilitates nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for introducing modifications at the aryl position.

Reaction TypeReagents/ConditionsOutcome/Product
Suzuki CouplingPd catalyst, aryl boronic acidReplacement of Br with aryl/heteroaryl groups to form biaryl derivatives .
SNAr with AminesK₂CO₃, DMF, 80°CSubstitution with amines (-NH₂, -NHR) to form amino-phenyl derivatives .

Mechanistic Insight :
The electron-withdrawing triazolopurine system enhances the electrophilicity of the bromophenyl ring, enabling Pd-catalyzed cross-couplings or direct displacement by nucleophiles like amines .

Functionalization of the Triazole Ring

The triazole moiety undergoes electrophilic substitution and cycloaddition reactions due to its electron-rich nitrogen atoms.

Reaction TypeReagents/ConditionsOutcome/Product
NitrationHNO₃/H₂SO₄, 0–5°CIntroduction of nitro groups at the triazole C3 position.
Huisgen CycloadditionCu(I), terminal alkynesFormation of triazole-linked conjugates via click chemistry.

Key Observation :
Nitration typically occurs regioselectively at the triazole’s C3 position, guided by steric and electronic factors from the purine system.

Modifications at the Purine Dione Core

The purine-6,8-dione system is susceptible to nucleophilic attack and redox reactions.

Reaction TypeReagents/ConditionsOutcome/Product
AlkylationNaH, alkyl halidesO- or N-alkylation at the carbonyl oxygen or N7/N9 positions.
ReductionNaBH₄, MeOHConversion of carbonyl groups to alcohols (rare due to steric hindrance).

Structural Constraints :
The methyl group at N5 and the fused triazole ring limit accessibility to the purine carbonyls, favoring alkylation over reduction.

Reactivity of the Isopentyl Chain

The isopentyl (3-methylbutyl) substituent undergoes typical alkyl chain reactions.

Reaction TypeReagents/ConditionsOutcome/Product
OxidationKMnO₄, H₂O, ΔFormation of a ketone at the terminal methyl group.
HalogenationSOCl₂, PCl₅Chlorination at the benzylic position (limited by steric bulk).

Challenges :
Bulkiness of the isopentyl group restricts halogenation efficiency, favoring oxidation under strong conditions.

Ring-Opening and Degradation Reactions

Under extreme conditions, the triazole-purine scaffold may undergo decomposition.

Reaction TypeReagents/ConditionsOutcome/Product
Acidic HydrolysisHCl (conc.), refluxCleavage of triazole-purine fusion, yielding urea and aminopyrimidine fragments .
Alkaline DegradationNaOH (aq.), ΔDepurination and fragmentation into smaller heterocycles .

Stability Notes :
The compound is stable under mild acidic/basic conditions but degrades in concentrated acids or bases .

Comparative Reactivity of Structural Analogs

A comparison with related compounds highlights the impact of substituents on reactivity:

Compound (CAS)Key SubstituentReactivity Differences
921553-34-6 2-methoxyethylEnhanced solubility; methoxy group enables ether cleavage.
50773-41-64-methoxyphenylElectron-rich aryl group facilitates electrophilic substitution.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions including:

  • Formation of Triazole Ring : Synthesized by reacting hydrazine derivatives with nitrile compounds.
  • Fusion with Purine Ring : Achieved through cyclization reactions involving strong acids or bases.
  • Substitution Reactions : The bromophenyl group can undergo nucleophilic substitution with amines or thiols.

Biological Research

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation.
  • Antiviral Properties : The triazolo-purine framework has been linked to antiviral activities against various pathogens.

Medicinal Applications

In medicinal chemistry, this compound is explored for therapeutic effects including:

  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Potentially acting on neurotransmitter receptors to influence neurological disorders.

Industrial Applications

The compound may also find applications in material science due to its electronic and optical properties. It can be utilized in the development of new materials that require specific functionalities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various triazolo-purines, including derivatives of this compound. Results showed significant inhibition of cancer cell lines at varying concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research

Research into antiviral agents has revealed that compounds similar to this triazolo-purine can inhibit viral replication mechanisms. The findings suggest that further exploration into this compound could lead to the development of effective antiviral therapies.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopurine-dione derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopurine-dione Derivatives

Compound Name Substituent at Position 3 Substituent at Position 9 Substituent at Position 5/7 Key Biological Activity Molecular Weight (g/mol) References
Target Compound: 3-(4-Bromophenyl)-9-isopentyl-5-methyl-... 4-Bromophenyl Isopentyl 5-Methyl N/A (Inferred GPCR modulation) ~393.3 (calculated)
9-Benzyl-5-methyl-3-(4-methylphenyl)-... 4-Methylphenyl Benzyl 5-Methyl GPR35 agonist (EC₅₀ ~100 nM) ~375.4
3-(4-Chlorophenyl)-9-(4-methylbenzyl)-5-methyl-... 4-Chlorophenyl 4-Methylbenzyl 5-Methyl N/A (Commercial availability) ~389.9
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-... 4-Chlorophenyl Isopropyl 5,7-Dimethyl N/A (Priced at $237–664/1–100 mg) ~380.8
3-(4-Fluorophenyl)-9-isobutyl-5-methyl-... 4-Fluorophenyl Isobutyl 5-Methyl N/A (CAS 921878-05-9) 356.4

Key Observations:

Chlorophenyl/Fluorophenyl: Smaller halogens (Cl, F) reduce steric hindrance but increase electronegativity, which may alter binding kinetics . Methylphenyl: Lacks halogen bonding capacity, reducing potency in GPCR assays compared to halogenated analogs .

Benzyl/4-Methylbenzyl: Aromatic groups may engage in π-π stacking with receptor residues, critical for agonist activity .

Biological Activity :

  • The benzyl-substituted analog (compound 5, ) demonstrated efficacy as a GPR35 agonist, suggesting that bulky aromatic groups at position 9 are favorable for receptor activation .
  • Chlorophenyl derivatives () are commercially available but lack published activity data, highlighting a research gap.

Synthetic Accessibility: Triazolopurine-diones are typically synthesized via condensation of 8-hydrazinoxanthines with aldehydes, followed by cyclization (e.g., using bromine/Na₂CO₃) . Substituent complexity (e.g., isopentyl vs. benzyl) may influence reaction yields and purification steps.

Research Implications and Limitations

  • Structure-Activity Relationship (SAR) : The bromophenyl group’s role in GPCR binding warrants further investigation, particularly compared to fluorophenyl () and chlorophenyl analogs.
  • Commercial Viability : Chlorophenyl derivatives are priced at $237–664/1–100 mg (), suggesting higher synthesis costs for halogenated compounds.
  • Data Gaps: Limited biological data for the target compound necessitate in vitro profiling to validate inferred activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, analogous triazolopurine-dione derivatives are typically prepared using Claisen–Schmidt condensation followed by Michael addition, as demonstrated in similar systems . Key factors affecting yield include solvent choice (e.g., ethanol-water mixtures), temperature control (reflux conditions), and stoichiometric ratios of reagents. For instance, refluxing with ionic liquids like [Bmim]Cl in ethanol-water mixtures can improve reaction efficiency by stabilizing intermediates . Yield optimization requires careful monitoring via TLC and purification using flash chromatography or recrystallization (e.g., from DMF or dioxane) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming structural features, such as the isopentyl chain’s methyl groups and bromophenyl substituents. For example, ¹H NMR signals for methyl protons typically appear as singlets at δ ~1.2–1.5 ppm, while aromatic protons from the bromophenyl group resonate at δ ~7.3–7.8 ppm . High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds ensures compound integrity . Researchers should cross-validate spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities in overlapping peaks.

Q. What safety protocols are recommended for handling this compound during synthesis and storage?

  • Methodological Answer : Due to potential toxicity and flammability risks, use inert gas environments (e.g., nitrogen) during synthesis to prevent oxidation or decomposition . Storage requires airtight containers in cool (<25°C), dry conditions to avoid hydrolysis, with compatibility checks for container materials (e.g., glass over reactive metals) . Personal protective equipment (PPE), including flame-resistant lab coats and respirators, is mandatory when handling powders to prevent inhalation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., bromophenyl, isopentyl) in this compound?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing bromine with chlorine or varying alkyl chain lengths) and assess functional outcomes (e.g., binding affinity via surface plasmon resonance). For example, replacing the 4-bromophenyl group with a 4-chlorophenyl analog in related compounds altered activity profiles by 30–50%, suggesting steric and electronic influences . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can quantify substituent contributions to target interactions .

Q. How should researchers address contradictions in purity data (e.g., HPLC vs. NMR discrepancies) for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents or byproducts undetected by HPLC. Use orthogonal methods: combine HPLC with mass spectrometry (LC-MS) to identify low-abundance impurities and ¹³C NMR to confirm molecular integrity . For example, a 95% HPLC-pure sample may still contain <5% des-bromo analogs, detectable via LC-MS but silent in ¹H NMR due to signal overlap. Recrystallization in polar aprotic solvents (e.g., DMF) can further refine purity .

Q. What methodological challenges arise in scaling up synthesis, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Scaling up triazolopurine-dione synthesis risks exothermic runaway reactions. Use segmented temperature control (e.g., gradual heating from 25°C to reflux) and inline monitoring (e.g., FTIR for intermediate formation) . For reproducibility, document solvent batch variability (e.g., ethanol moisture content) and employ statistical design-of-experiment (DoE) models to identify critical parameters (e.g., catalyst loading, pH) . Pilot-scale trials in jacketed reactors with controlled stirring rates (≥300 rpm) improve mixing efficiency .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model degradation pathways, such as hydrolysis of the triazole ring at acidic pH. Accelerated stability studies (40°C/75% RH for 4 weeks) paired with Arrhenius equation extrapolation predict shelf-life . For example, the isopentyl group’s hydrophobicity may enhance stability in neutral buffers but increase aggregation risks in aqueous media, requiring lyophilization for long-term storage .

Q. What cross-disciplinary approaches (e.g., chemical engineering, biophysics) are relevant to advancing research on this compound?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) can isolate intermediates during synthesis, reducing reliance on column chromatography . Biophysical techniques like isothermal titration calorimetry (ITC) quantify binding thermodynamics with target proteins, while cryo-EM resolves structural changes upon interaction . Collaboration with fuel engineering experts can optimize solvent recovery systems to minimize waste .

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